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molecular formula C6H10N4 B8383417 2-[(Dimethylamino)methylene] aminoimidazole

2-[(Dimethylamino)methylene] aminoimidazole

Cat. No. B8383417
M. Wt: 138.17 g/mol
InChI Key: VEMHGBRKKQAHQD-UHFFFAOYSA-N
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Patent
US07998462B2

Procedure details

To the crude 2-aminoimidazole (18.2 g) was added dimethylformamide dimethyl acetal (145 mL) (Aldrich) and stirred at room temperature overnight. The reagent was removed in vacuo to give crude 2 (32.66 g) which was taken on to the next step (tritylation) without further purification.
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
145 mL
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.CO[CH:9](OC)[N:10]([CH3:12])[CH3:11]>>[CH3:9][N:10]([CH:12]=[N:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1)[CH3:11]

Inputs

Step One
Name
Quantity
18.2 g
Type
reactant
Smiles
NC=1NC=CN1
Name
Quantity
145 mL
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reagent was removed in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN(C)C=NC=1NC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 32.66 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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